2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an ethyl group attached to the nitrogen of the sulfonamide functional group. This compound is notable in medicinal chemistry for its potential applications in pharmaceuticals, particularly as a building block in drug synthesis.
This compound can be classified under the category of sulfonamides, which are a group of compounds containing a sulfonamide functional group (–SO2NH2). The specific structure of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide includes:
The compound’s CAS number is 4556-90-5, which is used for identification in chemical databases and literature.
The synthesis of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves two main steps: sulfonation and amidation.
Industrial methods may employ continuous flow reactors for enhanced efficiency and scalability, optimizing reaction conditions to maximize yield and purity of the final product .
Key physical properties include:
In addition to its synthesis, 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide can participate in various chemical reactions typical of sulfonamides:
The mechanism of action for compounds like 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide often relates to their biological activity as antimicrobial agents. Sulfonamides function by inhibiting bacterial synthesis of folic acid, which is essential for DNA synthesis and cell division.
While specific data on density and boiling points may not be extensively documented, general characteristics include:
Chemical properties include:
The primary applications of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide are found within medicinal chemistry:
The discovery of sulfonamide antibiotics in the 1930s marked the dawn of modern antimicrobial chemotherapy. Gerhard Domagk’s pioneering work on Prontosil® (a sulfanilamide prodrug) demonstrated unprecedented efficacy against Streptococcus infections, revolutionizing infectious disease treatment [3] [7]. This breakthrough spurred systematic structural diversification, revealing that the benzenesulfonamide core could be optimized for varied pharmacological targets beyond antibacterials. By the mid-20th century, sulfonamides had expanded into diuretics (e.g., acetazolamide), antidiabetics (e.g., chlorpropamide), and carbonic anhydrase inhibitors [3] [9].
The scaffold’s versatility arises from its capacity to act as a bioisostere for carboxylic acids, enhancing membrane permeability while enabling precise interactions with enzymatic targets. Contemporary drug design exploits this feature in kinase inhibitors (e.g., vemurafenib) and CNS agents (e.g., tianeptine) [9]. The structural progression of benzenesulfonamides reflects three key design strategies:
Table 1: Evolution of Key Benzenesulfonamide Therapeutics
| Era | Example Compound | Therapeutic Class | Structural Innovation |
|---|---|---|---|
| 1930s | Sulfanilamide | Antibacterial | Unsubstituted sulfonamide |
| 1950s | Acetazolamide | Diuretic/CA inhibitor | Tethered heterocyclic moiety |
| 1980s | Dorzolamide | Antiglaucoma | Thiophene-fused sulfonamide |
| 2000s | Vemurafenib | Anticancer (kinase inhib.) | N-Propylsulfonamide with halogenated aryl |
| Present | Target Compound* | Investigational | Dual halogenation + N-ethylation |
*2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide
Halogen atoms critically define the bioactivity landscape of sulfonamides through steric, electronic, and hydrophobic effects. Bromine (van der Waals radius: 1.85 Å) and chlorine (1.75 Å) confer distinct advantages over smaller halogens like fluorine:
Structure-activity relationship (SAR) studies underscore the position-dependence of halogens. In MRSA potentiators, 4-CF₃-3,4-diCl analogs (e.g., Compound 27 in [2]) reduced oxacillin MICs 16-fold, whereas 2,4-diCl analogs (Compound 26) were inactive. Similarly, anthrax lethal factor inhibitors with 4-Br-thiophene substitutions (Compound 5, [5]) achieved IC₅₀ = 15 μM via halogen bonding with Tyr⁶⁹⁰. For benzenesulfonamides, optimal activity often requires:
Table 2: Impact of Halogen Position on Sulfonamide Bioactivity
| Compound Class | Optimal Halogen Position | Activity Enhancement | Target Interaction |
|---|---|---|---|
| MRSA potentiators [2] | 3-F, 4-Cl | 128-fold ↓ oxacillin MIC | Putative resistance machinery disruptor |
| Anthrax LF inhibitors [5] | 4-Br (thiophene) | IC₅₀ = 3–19 μM | Halogen bond with Tyr⁶⁹⁰ |
| Carbonic anhydrase inhib. [9] | 4-Cl (benzenesulfonamide) | Kᵢ < 1 nM | Zn²⁺ coordination via SO₂NH⁻ |
| Target Compound | 2-Br, 5-Cl | Under investigation | Predicted dual steric/electronic modulation |
The target compound integrates four strategic modifications that synergistically enhance its drug-likeness and target specificity:1. 2-Bromo Substituent: The ortho-bromine imposes a ~60° dihedral angle between the sulfonamide group and benzene ring, as observed in crystal structures of analogous halogenated sulfonamides [6]. This conformation:- Shields the sulfonamide from nucleophilic attack.- Creates a hydrophobic pocket for van der Waals contacts with protein subpockets.2. 5-Chloro Substituent: Positioned meta to sulfonamide, chlorine withdraws electrons, amplifying the H-bond acceptor capacity of sulfonyl oxygens. Computational studies suggest a ~5 kcal/mol boost in binding energy for chlorinated vs. non-halogenated analogs [5] [9].3. 4-Methyl Group: The para-methyl enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation. Its electron-donating effect (+R) also counterbalances ring electron deficiency from halogens, mitigating excessive polarity [7] [9].4. N-Ethylation: Alkylation eliminates the acidic N–H, shifting the compound from zinc-binding CA inhibitors (typical of primary sulfonamides) toward novel targets like kinase allosteric sites or GPCRs [3] [9].
This configuration mirrors advanced scaffold hybridization principles seen in SIRT2 inhibitors (e.g., benzothiadiazine-1,1-dioxides) [8] and CNS agents (e.g., tianeptine) [9], where halogenation and alkylation collectively refine drug properties. The methyl group’s steric bulk may specifically emulate the gem-dimethyl effect in protease inhibitors, which stabilizes bioactive conformations by restricting side-chain rotation [5] [8].
Table 3: Structural Attributes and Predicted Roles of the Target Compound
| Structural Feature | Biophysical Property | Predicted Pharmacological Role |
|---|---|---|
| 2-Bromo substituent | Steric shield (molar refractivity = 9.7) | Blocks metabolism; directs ring orientation |
| 5-Chloro substituent | σₘ = 0.37 (Hammett constant) | Enhances sulfonyl oxygen H-bond acceptance |
| 4-Methyl group | σₚ = −0.17; lipophilic (π = 0.56) | Masks metabolic soft spot; balances lipophilicity |
| N-Ethyl group | Eliminates H-bond donation | Diverts from CA inhibition; may improve CNS penetration |
| SO₂NH- linkage | Torsional constraint (~60° dihedral) | Preorganizes molecule for target binding |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1